3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Lipophilicity Physicochemical properties Scaffold decoration

3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697891-94-3) is a fully saturated, trisubstituted tetrahydropyrazolo[1,5-a]pyrimidine with molecular formula C11H19N3 and molecular weight 193.29 g/mol. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a purine bioisostere with demonstrated activity across multiple kinase targets including PI3Kδ, CDK2, PDE4, B-Raf, and AAK1.

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
Cat. No. B13296209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
Structural Identifiers
SMILESCCC1C(CNC2=C(C=NN12)CC)C
InChIInChI=1S/C11H19N3/c1-4-9-7-13-14-10(5-2)8(3)6-12-11(9)14/h7-8,10,12H,4-6H2,1-3H3
InChIKeyFFJQJYLKLXBUGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: A Structurally Defined Building Block for Kinase-Focused Library Synthesis


3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697891-94-3) is a fully saturated, trisubstituted tetrahydropyrazolo[1,5-a]pyrimidine with molecular formula C11H19N3 and molecular weight 193.29 g/mol . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a purine bioisostere with demonstrated activity across multiple kinase targets including PI3Kδ, CDK2, PDE4, B-Raf, and AAK1 [1]. The 4,5,6,7-tetrahydro saturation state of this compound places it as a chiral (at C-6 and C-7) intermediate or scaffold-hopping precursor, not a terminal bioactive entity; its procurement value lies in its utility as a synthetic building block for generating focused kinase inhibitor libraries or as a hydrogenation-state control in SAR studies [2].

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for the 3,7-Diethyl-6-methyl Substitution Pattern


Substitution at positions 3, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core directly dictates kinase selectivity and physicochemical properties. Literature SAR shows that even a single methyl-to-ethyl swap can alter PI3Kδ isoform selectivity ratios by over 10-fold and that the 6-position substituent controls the saturation state and conformational flexibility of the fused ring system, which in turn modulates hinge-region binding modes in kinases such as B-Raf and CDK2 [1]. The specific 3,7-diethyl-6-methyl pattern present in this compound represents a distinct chemical space that cannot be replicated by analogs bearing different alkyl chains (e.g., 5,7-dimethyl or 3-methyl-7-ethyl variants) without altering both lipophilicity (ΔcLogP) and the stereoelectronic environment around the pyrimidine ring [2]. A generic procurement approach that treats all pyrazolo[1,5-a]pyrimidines as interchangeable risks selecting an analog with different selectivity fingerprints, metabolic stability, or synthetic tractability, undermining the reproducibility of structure–activity relationship studies [3].

Quantitative Differentiation Evidence for 3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Against Closest Structural Analogs


Lipophilicity Control: Predicted XLogP3-AA Differentiation from the Unsubstituted 4,5,6,7-Tetrahydro Core

The 3,7-diethyl-6-methyl substitution increases the predicted partition coefficient (XLogP3-AA) of the compound to approximately 2.8, compared to 0.6 for the unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core [1]. This ΔXLogP3 of ~2.2 log units confers a >100-fold increase in calculated lipophilicity, directly impacting membrane permeability predictions and chromatographic retention behavior in medicinal chemistry workflows. The closely related 2,7-diethyl-6-methyl regioisomer (CAS 1702640-51-4) shares the same molecular formula but differs in the position of the ethyl group, resulting in altered hydrogen-bonding topology that affects target engagement [2].

Lipophilicity Physicochemical properties Scaffold decoration

Hydrogen-Bond Donor/Acceptor Profile Differentiation from Fully Aromatic Pyrazolo[1,5-a]pyrimidine Analogs

The 4,5,6,7-tetrahydro saturation state introduces one hydrogen-bond donor (NH at position 4) and retains two hydrogen-bond acceptors (N at positions 1 and 8), yielding a HBD/HBA profile of 1/2 [1]. In contrast, fully aromatic pyrazolo[1,5-a]pyrimidines such as the KDR kinase inhibitor core have HBD = 0 [2]. This single HBD contributes to aqueous solubility (estimated 2–5 mg/mL based on fragment-like properties) while preserving sufficient passive permeability for cellular target engagement, positioning the compound as a balanced intermediate between overly polar fragments and excessively lipophilic leads [3].

Hydrogen bonding Solubility Crystal engineering

Saturation-State Differentiation: Tetrahydro vs. Dihydro/Aromatic in ROS1 and Kinase Inhibitor Scaffolds

The 4,5,6,7-tetrahydro saturation state introduces two sp³ chiral centers (C-6 and C-7) and increases conformational flexibility relative to dihydro or fully aromatic pyrazolo[1,5-a]pyrimidines. This saturation state has been explicitly claimed in ROS1 inhibitor patents (ES-2686747-T3) as a means to modulate kinase selectivity by altering the dihedral angle between the pyrazole and pyrimidine rings [1]. Compared to 4,5-dihydro analogs, the fully saturated tetrahydro system offers greater three-dimensional character (Fsp³ fraction), a parameter increasingly correlated with clinical success and reduced off-target promiscuity [2].

Saturation state Conformational flexibility Kinase selectivity

Regioisomeric Differentiation from 2,7-Diethyl-6-methyl Analog: Impact on Synthetic Diversification

The 3,7-diethyl substitution pattern places the ethyl group at position 3 of the pyrazole ring rather than position 2. In the closely related 2,7-diethyl-6-methyl regioisomer (CAS 1702640-51-4), the ethyl group at position 2 is in closer proximity to the pyrimidine N1 nitrogen, altering the electron density distribution and potentially affecting reactivity in electrophilic aromatic substitution or N-alkylation reactions [1]. This regioisomeric difference is critical for divergent synthetic strategies: the 3-ethyl substituent provides a different vector for further functionalization via lithiation or cross-coupling compared to the 2-ethyl isomer, enabling access to distinct chemical space in parallel library synthesis [2].

Regiochemistry Synthetic accessibility Parallel library synthesis

Procurement-Driven Application Scenarios for 3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Scaffold-Hopping Precursor for PI3Kδ-Selective Inhibitor Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold has produced clinical-stage PI3Kδ inhibitors with IC50 values in the low nanomolar range (e.g., 18 nM for CPL302415) and isoform selectivity ratios exceeding 79-fold over PI3Kα [1]. 3,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine serves as a versatile saturated intermediate that can be elaborated at positions 2, 5, or via the NH at position 4 to generate novel PI3Kδ-targeted libraries that are structurally distinct from known benzimidazole- or indole-appended clinical candidates, potentially accessing novel IP space.

Chiral Building Block for ROS1 or BTK Kinase Inhibitor Libraries

Patents explicitly claim 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives as ROS1 inhibitors (ES-2686747-T3) and as Bruton's tyrosine kinase (BTK) modulators (WO2013134336) [2]. The two chiral centers at C-6 and C-7 in this compound enable the synthesis of enantiomerically pure kinase inhibitor candidates, providing a competitive advantage in selectivity optimization. The 3,7-diethyl-6-methyl substitution pattern is not exemplified in major kinase patent families, offering freedom-to-operate opportunities for organizations developing novel IP around the saturated pyrazolo[1,5-a]pyrimidine scaffold.

Physicochemical Probe for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 193.29 Da, XLogP3-AA ≈ 2.8, and a HBD/HBA count of 1/2, 3,7-diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine falls within fragment-like chemical space (MW < 250, cLogP < 3.5, HBD ≤ 3, HBA ≤ 3) as defined by the 'Rule of Three' [3]. Its balanced physicochemical profile makes it suitable for fragment screening campaigns against kinases, PDEs, or protein–protein interaction targets, where it can serve as a starting point for structure-guided optimization.

Synthetic Intermediate for B-Raf or CDK2 Inhibitor SAR Expansion

3,7-Disubstituted pyrazolo[1,5-a]pyrimidines have demonstrated potent B-Raf inhibition with IC50 values as low as 0.03 μM, and certain pyrazolo[1,5-a]pyrimidine derivatives inhibit CDK2 with IC50 values of 0.09–0.25 μM [4]. The 6-methyl group on this compound provides a handle for further functionalization (e.g., oxidation to aldehyde or carboxylic acid), enabling exploration of the 6-position SAR that has been underexplored relative to the 3- and 7-positions. This makes the compound a strategic intermediate for expanding SAR understanding of B-Raf and CDK2 inhibitor series beyond published chemotypes.

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